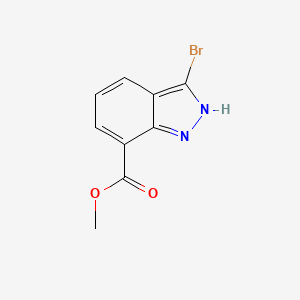

Methyl 3-bromo-1H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-2H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGIJSHGAUIOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(NN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501214596 | |

| Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-37-7 | |

| Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-1H-indazole-7-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive bromine atom at the C3 position and a carboxylate group at C7, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including potent pharmaceutical agents.[1][2] Indazole derivatives are known to exhibit a broad spectrum of biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this compound, delving into the strategic considerations, reaction mechanisms, and detailed experimental protocols essential for its successful preparation.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[4] While rarely found in nature, synthetic indazoles are integral components of numerous marketed drugs and clinical candidates.[4][5] The functionalization of the indazole core allows for the precise modulation of physicochemical and pharmacological properties. Specifically, this compound serves as a key precursor, where the C3-bromo substituent acts as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the C7-ester provides a site for amide bond formation or further derivatization.

Retrosynthetic Strategy and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core indazole ring system is constructed first, followed by regioselective functionalization. The most direct pathway involves the bromination of a pre-formed indazole-7-carboxylate intermediate. This strategy is often preferred due to the availability of starting materials and the generally high yields of the individual steps.

The forward synthesis, therefore, initiates from a readily available substituted toluene, proceeds through the formation of the indazole ring, and concludes with a regioselective bromination at the C3 position.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: A Step-by-Step Elucidation

The chosen synthetic route is a robust, multi-step process that efficiently yields the target compound. Each step is critical for the overall success of the synthesis.

Caption: Overall synthetic workflow to the target compound.

Part 1: Synthesis of 1H-Indazole-7-carboxylic acid

Step 1: Reduction of 2-Nitro-3-methylbenzoic acid to 2-Amino-3-methylbenzoic acid

The synthesis begins with the reduction of the nitro group of commercially available 2-nitro-3-methylbenzoic acid. This transformation is fundamental as it installs the amine functionality required for the subsequent cyclization step.

-

Mechanism and Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. The reaction proceeds via the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction to the amine. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid can be used, which involves a series of single-electron transfers from the metal. The choice of method often depends on substrate compatibility and scale.

Step 2: Diazotization and Intramolecular Cyclization

This is the key ring-forming step. The aniline derivative is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring.

-

Mechanism and Rationale: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. Upon gentle warming, the diazonium group acts as a leaving group, facilitating an intramolecular electrophilic attack from the adjacent methyl group's activated C-H bond, leading to the formation of the pyrazole ring fused to the benzene ring. This process, a variation of the Richter synthesis, yields the stable 1H-indazole-7-carboxylic acid.

Part 2: Synthesis of this compound

Step 3: Fischer Esterification of 1H-Indazole-7-carboxylic acid

With the indazole core constructed, the carboxylic acid is converted to its methyl ester. This protects the acid functionality and can improve solubility for the subsequent bromination step.

-

Mechanism and Rationale: This is a classic acid-catalyzed esterification. A catalytic amount of a strong acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as the nucleophile, then attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. The reaction is typically performed in excess methanol, which serves as both reactant and solvent, to drive the equilibrium towards the product side.

Step 4: Regioselective Bromination

The final step is the regioselective bromination of Methyl 1H-indazole-7-carboxylate at the C3 position. The electron-rich nature of the indazole ring makes it susceptible to electrophilic aromatic substitution.

-

Mechanism and Rationale: The C3 position of the 1H-indazole ring is the most nucleophilic and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation as it provides a low concentration of electrophilic bromine, which helps to control selectivity and minimize side reactions. The reaction can also be performed with elemental bromine (Br₂) in a suitable solvent like acetic acid.[6] Ultrasound assistance has also been shown to accelerate this type of bromination.[3] The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the indazole ring attacks the bromine source, followed by deprotonation to restore aromaticity and yield the final product.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Purity/Grade |

| 2-Nitro-3-methylbenzoic acid | Sigma-Aldrich | 98% |

| Palladium on Carbon (10 wt. %) | Acros Organics | - |

| Sodium Nitrite (NaNO₂) | Fisher Sci. | ACS Grade |

| Methanol (MeOH) | VWR | Anhydrous |

| N-Bromosuccinimide (NBS) | Alfa Aesar | 99% |

| Hydrochloric Acid (HCl) | J.T. Baker | Concentrated |

| Sulfuric Acid (H₂SO₄) | EMD Millipore | Concentrated |

| Ethyl Acetate (EtOAc) | Fisher Sci. | HPLC Grade |

| Dichloromethane (DCM) | VWR | ACS Grade |

Protocol 1: Synthesis of 1H-Indazole-7-carboxylic acid

-

Reduction: To a solution of 2-nitro-3-methylbenzoic acid (1.0 eq) in ethanol, add 10% Pd/C (0.05 eq). The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2-amino-3-methylbenzoic acid, which is used directly in the next step.

-

Cyclization: The crude 2-amino-3-methylbenzoic acid is dissolved in aqueous HCl. The solution is cooled to 0 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1H-indazole-7-carboxylic acid.

Protocol 2: Synthesis of this compound

-

Esterification: Suspend 1H-indazole-7-carboxylic acid (1.0 eq) in methanol. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq). The reaction mixture is then heated to reflux and stirred for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl 1H-indazole-7-carboxylate.

-

Bromination: Dissolve Methyl 1H-indazole-7-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile. Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.[7] Stir the reaction mixture for 2-6 hours, monitoring progress by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the rationale behind each step—from the strategic reduction and ring formation to the final regioselective bromination—researchers can confidently synthesize this valuable intermediate. The protocols provided, coupled with the mechanistic insights, serve as a practical resource for professionals in drug development and organic synthesis, facilitating the exploration of novel chemical entities based on the versatile indazole scaffold.

References

- Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate.

- Methyl 7-bromo-1H-indazole-3-carboxylate. (n.d.). Chem-Impex.

- 1H-Indazole-7-carboxylic acid. (n.d.). Chem-Impex.

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). MDPI. Retrieved from [Link]

-

Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). ResearchGate. Retrieved from [Link]

-

Methyl 7-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2). (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to Methyl 3-bromo-1H-indazole-7-carboxylate: A Keystone Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-1H-indazole-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, a known "privileged structure," it provides a versatile platform for the synthesis of complex molecules targeting a wide array of biological pathways. The strategic placement of a reactive bromine atom at the 3-position and a carboxylate group at the 7-position allows for orthogonal chemical modifications, making it an invaluable intermediate in the construction of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, its reactivity profile, and its applications in pharmaceutical research, grounded in established chemical principles and data from closely related analogues.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole, a common motif in biologically active compounds. The presence of two adjacent nitrogen atoms in the pyrazole ring of indazole allows for strong hydrogen bond donor and acceptor interactions within the binding pockets of proteins. This capability has led to the discovery and development of numerous indazole-based drugs, including the kinase inhibitors axitinib and pazopanib, which are used in cancer therapy.[1] The functionalization of the indazole core is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

This compound (CAS 1257535-37-7) emerges as a particularly strategic starting material. The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the methyl ester at C7 offers a handle for amide bond formation or further functional group interconversion. This dual functionality allows for the systematic exploration of the chemical space around the indazole core.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on data from its isomers and foundational principles.

Core Chemical Properties

The following table summarizes the key chemical properties. Data for the isomeric Methyl 7-bromo-1H-indazole-3-carboxylate is provided for comparison.

| Property | This compound (Predicted/Inferred) | Methyl 7-bromo-1H-indazole-3-carboxylate (Reported) |

| CAS Number | 1257535-37-7[3] | 885279-52-7[4] |

| Molecular Formula | C₉H₇BrN₂O₂[3] | C₉H₇BrN₂O₂[5] |

| Molecular Weight | 255.07 g/mol [3] | 255.07 g/mol [5] |

| Physical Form | Expected to be a solid at room temperature | Solid |

| Solubility | Expected to be soluble in common organic solvents like DCM, DMF, and DMSO | Soluble in organic solvents |

| Storage | Store sealed in a dry, cool environment (2-8°C recommended) | Store sealed in a dry, cool environment |

Predicted Spectroscopic Data

The characterization of this molecule relies on standard spectroscopic techniques. Below are the predicted NMR and IR spectra, crucial for reaction monitoring and quality control.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~14.0 (s, 1H, NH): The N-H proton of the indazole ring is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.

-

δ ~8.0-8.2 (m, 2H, Ar-H): Aromatic protons on the benzene portion of the ring.

-

δ ~7.4 (t, 1H, Ar-H): Aromatic proton on the benzene portion of the ring.

-

δ 3.95 (s, 3H, OCH₃): The methyl ester protons will appear as a sharp singlet.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165.0 (C=O): Carbonyl carbon of the methyl ester.

-

δ ~140-120 (Ar-C): Aromatic carbons of the indazole ring.

-

δ ~115 (C-Br): Carbon bearing the bromine atom.

-

δ ~52.5 (OCH₃): Carbon of the methyl ester group.

Infrared (IR) Spectroscopy:

-

~3300 cm⁻¹ (N-H stretch): Characteristic of the indazole N-H bond.

-

~1720 cm⁻¹ (C=O stretch): Strong absorption from the methyl ester carbonyl group.

-

~1600-1450 cm⁻¹ (C=C stretch): Aromatic ring vibrations.

Synthesis and Experimental Protocols

A robust synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed pathway involves the formation of the indazole ring, followed by regioselective bromination and subsequent esterification.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. This compound - CAS:1257535-37-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. METHYL 7-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885279-52-7 [chemicalbook.com]

- 4. PubChemLite - Methyl 7-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Methyl 3-bromo-1H-indazole-7-carboxylate

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives such as Methyl 3-bromo-1H-indazole-7-carboxylate serve as critical intermediates in the synthesis of novel therapeutics, particularly in oncology and neurology.[4] The precise and unambiguous determination of its molecular structure is paramount, as subtle variations in substituent placement or tautomeric form can drastically alter its physicochemical and pharmacological properties.[5][6] This guide provides an in-depth, methodology-focused exploration of the analytical techniques required to definitively elucidate the structure of this compound, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity and spatial arrangement. The narrative emphasizes the causality behind experimental choices, presenting a self-validating system of protocols for researchers in drug discovery and chemical synthesis.

Introduction: The Structural Challenge

The target molecule, this compound, presents several structural questions that must be answered empirically:

-

Molecular Composition: What is the exact elemental formula and molecular weight?

-

Functional Groups: Does the molecule contain the expected ester and N-H functionalities?

-

Regiochemistry: Are the bromo and methyl carboxylate groups located at the C-3 and C-7 positions, respectively?

-

Tautomerism: Does the indazole core exist as the thermodynamically favored 1H-tautomer or the 2H-tautomer?[3][7]

Answering these questions requires a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. This guide will detail the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating with the definitive confirmation offered by X-ray Crystallography.

Foundational Analysis: Molecular Formula and Key Functionalities

The first step in any structural elucidation is to confirm the molecular formula and identify the primary functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which directly confirms its molecular weight. For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature that is invaluable for initial confirmation.

Expected Data: The key diagnostic feature is the molecular ion peak (M+). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit a pair of peaks of almost equal intensity (the M+ and M+2 peaks) separated by 2 Da. High-Resolution Mass Spectrometry (HRMS) further validates the structure by confirming the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula, C₉H₇BrN₂O₂.[8][9]

| Parameter | Expected Value | Significance |

| Molecular Formula | C₉H₇BrN₂O₂ | Defines the elemental composition.[4][10][11] |

| Molecular Weight | 255.07 g/mol | Corresponds to the calculated mass of the formula.[4][10][11] |

| Monoisotopic Mass | 253.969 Da | Used for HRMS confirmation.[11][12] |

| Isotopic Pattern | M+ at ~254, M+2 at ~256 (1:1 ratio) | Confirms the presence of one bromine atom. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.[13]

-

Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ adducts, respectively.

-

Analysis: Analyze the resulting spectrum for the molecular ion peak and its characteristic bromine isotopic pattern. Compare the exact mass from HRMS with the theoretical mass calculated for C₉H₇BrN₂O₂.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[14][15]

Expected Data: The IR spectrum provides direct evidence for the N-H bond of the indazole ring and the carbonyl (C=O) of the methyl ester.

| Expected Absorption (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3400 (broad) | N-H Stretch | 1H-Indazole N-H[5] |

| ~1710-1730 (strong, sharp) | C=O Stretch | Ester Carbonyl[16] |

| ~1500-1620 | C=C / C=N Stretches | Aromatic/Pyrazole Rings |

| ~1200-1300 | C-O Stretch | Ester C-O bond |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

Alternative (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of air (or the empty KBr pellet). Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the N-H, C=O, and other key functional groups.

Core Structural Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[7] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC) experiments, the complete carbon-hydrogen framework can be assembled, confirming the specific isomeric and tautomeric form.

Logical Workflow for NMR-Based Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Insight |

| N-H | > 13.0 | Broad Singlet | 1H | Confirms 1H-indazole tautomer.[5][8] |

| H-4 | ~8.0-8.2 | Doublet (d) | 1H | Aromatic proton adjacent to the pyrazole ring. |

| H-5 | ~7.2-7.4 | Triplet (t) | 1H | Aromatic proton coupled to H-4 and H-6. |

| H-6 | ~7.6-7.8 | Doublet (d) | 1H | Aromatic proton adjacent to the ester group. |

| -OCH₃ | ~3.9-4.1 | Singlet (s) | 3H | Confirms the methyl ester group.[9] |

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Expected δ (ppm) | Key Insight |

| C=O (Ester) | ~162-165 | Carbonyl carbon.[16] |

| C-3 (C-Br) | ~115-120 | Carbon attached to bromine, shifted upfield. |

| C-3a, C-7a | ~135-145 | Bridgehead carbons of the fused rings. |

| C-4, C-5, C-6 | ~110-130 | Aromatic carbons bearing protons. |

| C-7 (C-CO₂Me) | ~120-125 | Carbon attached to the ester group. |

| -OCH₃ | ~52-55 | Methyl carbon of the ester.[9] |

2D HMBC: The Definitive Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for confirming the regiochemistry. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, effectively mapping the molecular skeleton.[17]

Key HMBC Correlations to Confirm Structure:

-

Confirming 7-Carboxylate: A ³J correlation is expected from the methyl protons (-OCH₃ ) to the ester carbonyl carbon (C =O). A crucial ³J correlation from proton H-6 to the carbonyl carbon (C =O) would definitively place the ester at the C-7 position.

-

Confirming 3-Bromo: The absence of a proton signal at C-3 is the first clue. A ³J correlation from proton H-4 to the C-3a bridgehead carbon and a ²J correlation to the C-5 carbon, along with the characteristic chemical shift of C-3, confirms the bromine's location.

-

Confirming 1H-Tautomer: A key correlation from the N-H proton to the C-7a bridgehead carbon provides strong evidence for the 1H-tautomer structure.[17]

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5][16]

-

Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D ¹H-¹³C HMBC spectrum, optimizing the parameters for detecting 2- and 3-bond correlations.

-

-

Analysis: Integrate the spectra, assign peaks, and map the correlations to build the final structure.

Ultimate Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides an exceptionally high degree of confidence in the structure, single-crystal X-ray crystallography offers the only absolute and definitive proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, leaving no ambiguity.

Significance: An X-ray crystal structure would visually confirm:

-

The planar indazole ring system.

-

The exact positions of the bromine atom at C-3 and the methyl carboxylate group at C-7.

-

The location of the hydrogen atom on N-1, unequivocally confirming the 1H-tautomer.[18][19]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model with precise bond lengths, bond angles, and atomic coordinates.[18]

Conclusion: An Integrated Approach to Certainty

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry and IR spectroscopy provide the foundational data on molecular formula and functional groups. However, it is the detailed analysis of 1D and 2D NMR spectra that allows for the unambiguous assembly of the molecular framework and confirmation of the correct regio- and tautomeric isomer. For absolute confirmation, particularly for regulatory filings or patent applications, single-crystal X-ray crystallography serves as the gold standard. The successful application of this integrated workflow ensures the structural integrity of this key chemical building block, enabling its confident use in the development of next-generation therapeutic agents.[3][20]

References

-

Caddick, S., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]

-

Chemsrc. METHYL 7-BROMO-1H-INDAZOLE-3-CARBOXYLATE | CAS#:885279-52-7. Chemsrc. Available from: [Link]

-

Khan, H., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information. Wiley-VCH. Available from: [Link]

-

Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Semantic Scholar. Available from: [Link]

-

ResearchGate. New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. Available from: [Link]

-

Martins, C., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. Available from: [Link]

-

ResearchGate. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Available from: [Link]

-

LabSolutions. methyl 7-bromo-1H-indazole-3-carboxylate. LabSolutions. Available from: [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available from: [Link]

-

American Chemical Society. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available from: [Link]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

-

International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr. Available from: [Link]

-

PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available from: [Link]

-

Fritz Haber Institute. An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. Available from: [Link]

-

ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. ResearchGate. Available from: [Link]

-

PubChemLite. Methyl 7-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2). PubChemLite. Available from: [Link]

-

National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. Available from: [Link]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available from: [Link]

-

ResearchGate. (PDF) 13 C NMR of indazoles. ResearchGate. Available from: [Link]

-

PubMed. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. Available from: [Link]

-

National Institutes of Health. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. Available from: [Link]

-

ResearchGate. (PDF) Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - CAS:1257535-37-7 - Sunway Pharm Ltd [3wpharm.com]

- 11. METHYL 7-BROMO-1H-INDAZOLE-3-CARBOXYLATE | CAS#:885279-52-7 | Chemsrc [chemsrc.com]

- 12. PubChemLite - Methyl 7-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 13. benchchem.com [benchchem.com]

- 14. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]

- 15. fhi.mpg.de [fhi.mpg.de]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of Methyl 3-bromo-1H-indazole-7-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-1H-indazole-7-carboxylate: Core Starting Materials and Strategic Methodologies

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, appearing in numerous therapeutic agents targeting a range of diseases from oncology to inflammation.[1][2] this compound (CAS No. 1257535-37-7) represents a highly valuable and versatile building block within this chemical class.[3][4] Its specific arrangement of functional groups—a nucleophilic nitrogen, a reactive bromine at the C3 position, and a carboxylate ester at the C7 position—offers synthetic chemists a triad of handles for molecular elaboration. The bromine atom, in particular, serves as a linchpin for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[5]

This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the requisite starting materials and the chemical logic that underpins the selection of specific reagents and reaction conditions. The methodologies presented are grounded in established chemical literature, providing researchers and drug development professionals with a reliable blueprint for accessing this critical intermediate.

Core Synthetic Strategy: Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary pathways, which dictate the choice of starting materials:

-

Pathway A: Late-Stage Bromination. The most direct approach involves the regioselective bromination of a pre-formed indazole core, specifically Methyl 1H-indazole-7-carboxylate. This is the most common and efficient route.

-

Pathway B: Indazole Ring Construction. This strategy involves building the indazole ring from an appropriately substituted benzene precursor, followed by the key bromination step.

The following sections will elaborate on these pathways, detailing the necessary starting materials and providing validated experimental protocols.

Caption: High-level retrosynthetic analysis of the target molecule.

Pathway A: Synthesis via Direct Bromination of Methyl 1H-indazole-7-carboxylate

This pathway is predicated on the availability of Methyl 1H-indazole-7-carboxylate. The C3 position of the indazole ring is electronically activated and is the most susceptible site for electrophilic aromatic substitution.[6] This inherent reactivity allows for highly regioselective bromination.

Starting Material: Methyl 1H-indazole-7-carboxylate Key Reagent: N-Bromosuccinimide (NBS)

Mechanistic Rationale and Causality

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][6] Compared to elemental bromine (Br₂), NBS is a milder and safer source of electrophilic bromine, which minimizes the risk of over-bromination or other side reactions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the indazole's pyrazole ring attacks the polarized bromine atom of NBS.

Caption: Workflow for the C3-bromination of the indazole ester.

Experimental Protocol: Bromination of Methyl 1H-indazole-7-carboxylate

This protocol is adapted from established procedures for the C3-bromination of indazoles.[6]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 1H-indazole-7-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 to 1.1 equivalents) to the solution portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Pathway B: Synthesis via Indazole Ring Formation

Starting Material: Methyl 2-amino-3-methylbenzoate Key Reagents: Acetic Anhydride, Potassium Acetate (KOAc), Isoamyl Nitrite

Mechanistic Rationale and Causality

This elegant one-pot reaction sequence, often referred to as a Davis-Beirut reaction variant, proceeds through several key steps:

-

N-Acetylation: The amino group of methyl 2-amino-3-methylbenzoate is first protected, typically via acetylation with acetic anhydride.

-

Diazotization: Isoamyl nitrite, in the presence of an acid or under thermal conditions, serves as the diazotizing agent, converting the N-acetylated amino group into a diazonium species.

-

Cyclization: The in situ-generated diazonium salt is unstable and undergoes intramolecular cyclization, where the ortho-methyl group attacks the diazonium nitrogen, leading to the formation of the indazole ring after tautomerization and loss of the acetyl group. This directly yields Methyl 1H-indazole-7-carboxylate.

This intermediate is then carried forward to the bromination step as described in Pathway A.

Caption: Synthetic workflow starting from an anthranilate derivative.

Experimental Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate

This protocol is based on the synthesis of 1H-indazole-7-carboxylic acid derivatives.[7][8]

-

Setup: To a flask containing anhydrous toluene under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.0 equiv) and potassium acetate (KOAc) (approx. 0.5 equiv).

-

Acetylation: Heat the mixture to reflux, at which point acetic anhydride (approx. 3.0 equiv) is added. Stir at reflux for 10-15 minutes.

-

Diazotization/Cyclization: Add isoamyl nitrite (approx. 1.6 equiv) dropwise over 30 minutes. Maintain the reflux overnight.

-

Workup: After cooling, filter the mixture and evaporate the solvent to dryness to yield the crude Methyl 1H-indazole-7-carboxylate.

-

Purification: The crude solid can be purified by partitioning between ethyl acetate and brine, followed by drying and concentration of the organic phase. Further purification can be achieved by recrystallization or column chromatography.

Summary of Synthetic Strategies and Starting Materials

The selection of a synthetic route depends largely on the commercial availability and cost of the key starting materials.

| Pathway | Primary Starting Material | Key Intermediate | Key Reagents | Advantages | Disadvantages |

| A | Methyl 1H-indazole-7-carboxylate | N/A | N-Bromosuccinimide (NBS) | High-yielding, highly regioselective, direct final step. | Relies on the availability of the indazole ester precursor. |

| B | Methyl 2-amino-3-methylbenzoate | Methyl 1H-indazole-7-carboxylate | Isoamyl Nitrite, Acetic Anhydride | Starts from a more fundamental and often cheaper precursor. | Multi-step process, may require more optimization. |

Conclusion

The synthesis of this compound is most efficiently achieved through the direct C3-bromination of Methyl 1H-indazole-7-carboxylate using NBS. This precursor can itself be synthesized from commercially available methyl 2-amino-3-methylbenzoate via a robust diazotization and cyclization sequence. Understanding these core pathways and the rationale behind reagent selection empowers researchers to confidently and efficiently produce this critical building block for advanced pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. This compound - CAS:1257535-37-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 6. soc.chim.it [soc.chim.it]

- 7. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 8. 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Indazole-7-Carboxylate Scaffold: A Linchpin in the Development of Potent PARP Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Privileged Indazole Core in Modern Oncology

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution patterns have allowed for the development of numerous compounds with a wide array of biological activities.[1][2] From kinase inhibitors to anti-inflammatory agents, the indazole core has proven to be a fertile ground for the discovery of novel therapeutics.[1][2] This guide delves into the specific biological significance of a key derivative, "Methyl 3-bromo-1H-indazole-7-carboxylate," not as a standalone therapeutic, but as a crucial building block in the synthesis of a class of groundbreaking cancer drugs: Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Rise of PARP Inhibitors: A Paradigm Shift in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, playing a pivotal role in DNA repair, genomic stability, and programmed cell death.[3][4] In the context of oncology, the inhibition of PARP, particularly PARP-1 and PARP-2, has become a cornerstone of targeted therapy, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[5][6]

The therapeutic strategy hinges on the concept of synthetic lethality. In healthy cells, multiple DNA repair pathways exist to maintain genomic integrity. However, in cancer cells with mutations in genes like BRCA1/2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is compromised. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to mend single-strand DNA breaks. Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which, upon DNA replication, are converted into cytotoxic double-strand breaks. With a deficient HR pathway, these cells are unable to repair this extensive damage, leading to cell cycle arrest and apoptosis.

This targeted approach has led to the development and approval of several PARP inhibitors, including Niraparib (marketed as Zejula®), a potent oral inhibitor of PARP-1 and PARP-2.[3][5]

Niraparib (MK-4827): A Case Study in Indazole-Based Drug Design

Niraparib, chemically known as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a prime example of a successful therapeutic agent built upon the indazole scaffold.[6][7] Its discovery and development highlight the importance of the indazole-7-carboxamide core in achieving high potency and favorable pharmacological properties.[5][6]

Mechanism of Action: Trapping the Target

Niraparib exerts its anticancer effects not only by inhibiting the catalytic activity of PARP but also by trapping the enzyme at the site of DNA damage.[3] This trapping mechanism is believed to be a key contributor to its cytotoxicity in HR-deficient tumors. The indazole-7-carboxamide moiety plays a crucial role in binding to the nicotinamide-binding domain of the PARP enzyme, preventing the release of PARP from the DNA and thereby obstructing the DNA repair process.

Quantitative Biological Data

The potency of Niraparib has been well-characterized in numerous studies. The following table summarizes its inhibitory activity against PARP enzymes and its efficacy in a cellular context.

| Target | IC50 (nM) | Assay Type |

| PARP-1 | 3.8 | Enzyme Inhibition Assay |

| PARP-2 | 2.1 | Enzyme Inhibition Assay |

| Cellular PARP Activity | 4.0 | Whole Cell Assay |

Data sourced from the Journal of Medicinal Chemistry.[6]

The Synthetic Keystone: The Role of "this compound"

While various synthetic routes to Niraparib have been patented, a retrosynthetic analysis points to the strategic importance of a functionalized indazole-7-carboxylate core. "this compound" represents a key, strategically functionalized starting material or intermediate for the synthesis of Niraparib and related PARP inhibitors. The bromine atom at the 3-position and the methyl carboxylate at the 7-position provide orthogonal handles for the introduction of the necessary pharmacophoric elements.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway, demonstrating how a precursor like "this compound" can be elaborated into the final drug substance. This workflow is a composite representation based on established medicinal chemistry principles and published synthetic strategies for related compounds.

Caption: Conceptual workflow for the synthesis of Niraparib.

Step-by-Step Experimental Protocol (Illustrative)

The following is an illustrative, step-by-step protocol for the key transformations, grounded in established chemical reactions utilized in the synthesis of indazole-based compounds.

Step 1: Amidation of this compound

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol), add a solution of ammonia in methanol.

-

Reaction Conditions: Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-100 °C) for several hours.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product, 3-bromo-1H-indazole-7-carboxamide, is then purified by recrystallization or column chromatography.

Step 2: Suzuki Coupling for Introduction of the Phenylpiperidine Moiety Precursor

-

Reaction Setup: In a reaction vessel, combine 3-bromo-1H-indazole-7-carboxamide, the appropriate arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: N-Arylation to Form the Niraparib Core Structure

-

Reaction Setup: Combine the product from the Suzuki coupling with the protected (S)-3-(4-aminophenyl)piperidine derivative, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF or DMSO).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the protected Niraparib precursor.

Step 4: Final Deprotection and Salt Formation

-

Reaction Setup: Dissolve the protected Niraparib precursor in a suitable solvent and treat with an appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

-

Reaction Conditions: Stir the reaction at room temperature until the deprotection is complete.

-

Salt Formation and Isolation: The resulting free base of Niraparib can then be converted to a desired salt (e.g., the tosylate salt) by treatment with the corresponding acid. The final product is typically isolated by filtration and dried.

Structure-Activity Relationship (SAR) Insights

The development of Niraparib and other indazole-based PARP inhibitors has generated valuable structure-activity relationship (SAR) data. Key insights include:

-

The Indazole-7-carboxamide Moiety: This group is critical for binding to the PARP active site. The carboxamide forms key hydrogen bonds that anchor the inhibitor to the enzyme.

-

The Phenylpiperidine Group: This portion of the molecule extends into a hydrophobic pocket of the enzyme, contributing to the overall binding affinity. The stereochemistry of the piperidine ring is also crucial for optimal interaction.

-

The Linker: The nature and geometry of the linker connecting the indazole core to the phenylpiperidine moiety are important for correctly positioning the key binding groups within the active site.

Future Directions and Perspectives

The clinical success of Niraparib has solidified the indazole-7-carboxamide scaffold as a validated pharmacophore for PARP inhibition. Future research in this area is likely to focus on:

-

Next-Generation Inhibitors: The development of new indazole-based PARP inhibitors with improved selectivity, enhanced potency, and novel mechanisms of action.

-

Combination Therapies: Exploring the synergistic effects of indazole-based PARP inhibitors with other anticancer agents, including immunotherapy and other targeted therapies.

-

Expansion to Other Indications: Investigating the therapeutic potential of this class of compounds in other cancers and diseases where PARP activity is implicated.

The journey from a simple chemical building block like "this compound" to a life-saving drug like Niraparib underscores the power of medicinal chemistry and rational drug design. The indazole-7-carboxylate core will undoubtedly continue to be a fertile starting point for the discovery of new and improved medicines.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631903/]

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9022067/]

- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm901188v]

- Processes for the preparation of Niraparib and intermediates thereof. Google Patents. [URL: https://patents.google.

- Methods of manufacturing of niraparib. Google Patents. [URL: https://patents.google.

- A kind of synthetic method for preparing Niraparib. Google Patents. [URL: https://patents.google.

- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00320]

- METHODS OF MANUFACTURING OF NIRAPARIB. Patents. [URL: https://patents.google.

- Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [URL: https://www.mpls.ox.ac.

- Production of Niraparib using Imine Reductases. UK Research and Innovation. [URL: https://www.ukri.org/what-we-offer/supporting-research/research-and-innovation-infrastructure/research-explorer/grant/319694/]

- Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op400233z]

- Niraparib; MK 4827. New Drug Approvals. [URL: https://www.newdrugapprovals.org/niraparib-mk-4827/]

- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [URL: https://www.researchgate.net/publication/26840748_Discovery_of_2-4-3S-Piperidin-3-ylphenyl-2H-indazole-7-carboxamide_MK-4827_A_Novel_Oral_PolyADP-ribosepolymerase_PARP_Inhibitor_Efficacious_in_BRCA-1_and_-2_Mutant_Tumors]

- 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jm901188v]

- Niraparib synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24958198]

- Niraparib HCl | MK-4827. MedKoo Biosciences. [URL: https://www.medkoo.com/products/2916]

Sources

- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 2. CA3060715A1 - Methods of manufacturing of niraparib - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-bromo-1H-indazole-7-carboxylate Derivatives and Analogs for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide provides an in-depth technical exploration of a key building block, Methyl 3-bromo-1H-indazole-7-carboxylate , and its subsequent transformation into diverse analogs for drug discovery. We will dissect the synthetic rationale for this core, detail robust protocols for its derivatization, and analyze the structure-activity relationships (SAR) of the resulting compounds, with a particular focus on their application as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Strategic Importance of the 3,7-Disubstituted Indazole Core

The indazole nucleus, a bicyclic heteroaromatic system, is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Its ability to form critical hydrogen bond interactions with protein kinase hinges makes it an ideal starting point for the design of ATP-competitive inhibitors. The strategic placement of functional groups on the indazole ring is paramount for achieving potency and selectivity.

This compound is a particularly valuable starting material for several reasons:

-

The 3-Bromo Position: The bromine atom at the C3 position serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of a diverse range of aryl, heteroaryl, and amino substituents.[3] This enables extensive exploration of the chemical space around this position to optimize interactions with the target protein.

-

The 7-Carboxylate Group: The methyl ester at the C7 position provides a point for further functionalization, often through amide bond formation. This position can be modified to enhance solubility, modulate pharmacokinetic properties, or introduce additional binding interactions with the target.

-

The 1H-Indazole NH: The acidic proton on the indazole nitrogen can be alkylated to further diversify the scaffold and explore additional binding pockets.

This trifecta of reactive sites makes this compound a powerful platform for generating extensive libraries of novel compounds for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold: A Step-by-Step Approach

A robust and scalable synthesis of the core intermediate is fundamental to any drug discovery campaign. Below is a detailed, multi-step protocol for the preparation of this compound, synthesized from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

This synthesis is presented as a three-step process:

Step 1: Synthesis of 1H-Indazole-7-carboxylic acid

The synthesis of the initial indazole ring can be achieved from methyl-2-amino-3-methylbenzoate.[4]

-

Reaction: To a solution of methyl-2-amino-3-methylbenzoate (1 equivalent) and potassium acetate (0.5 equivalents) in anhydrous toluene, acetic anhydride (3 equivalents) is added, and the mixture is heated to reflux.[4]

-

Cyclization: Isoamyl nitrite (1.6 equivalents) is then added dropwise over 30 minutes, and the reaction is refluxed overnight.[4]

-

Work-up: Upon cooling, the mixture is filtered and evaporated to yield methyl 1H-indazole-7-carboxylate.[4]

-

Hydrolysis: The crude ester is dissolved in methanol, and an aqueous solution of potassium hydroxide is added at 0°C. The reaction is stirred for 18 hours at room temperature.[4]

-

Isolation: The pH is adjusted to 5.5 with concentrated hydrochloric acid, and the solvent is removed under reduced pressure. The resulting solid is extracted with ethyl acetate to yield 1H-indazole-7-carboxylic acid.[4]

Step 2: Bromination at the C3 Position to Yield 3-bromo-1H-indazole-7-carboxylic acid

Direct bromination of the indazole core is a common method to introduce the key synthetic handle.

-

Reaction Conditions: 1H-Indazole-7-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at room temperature.

-

Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until complete consumption of the starting material.

-

Work-up: The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to afford 3-bromo-1H-indazole-7-carboxylic acid.

Step 3: Esterification to this compound

The final step is a standard esterification of the carboxylic acid.

-

Reaction: 3-bromo-1H-indazole-7-carboxylic acid (1 equivalent) is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added carefully.

-

Reaction Time: The mixture is heated to reflux and stirred overnight.

-

Isolation: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

Derivatization Strategies: Unlocking Chemical Diversity

The true utility of this compound lies in its capacity for diversification. The 3-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in exploring substitutions that can occupy the hydrophobic regions of kinase active sites.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagents: To a mixture of this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water mixture), a base such as sodium carbonate or potassium carbonate (2-3 equivalents) is added.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 2-12 hours.

-

Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Introducing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the C3 position. This is a key strategy for developing derivatives that can act as hydrogen bond donors or acceptors, crucial for specific interactions with the target protein.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagents: In an oven-dried flask under an inert atmosphere, this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate) are combined in an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions: The mixture is heated at 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Purification: The reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired 3-aminoindazole derivative.

Structure-Activity Relationship (SAR) Insights: A Focus on Kinase Inhibition

The indazole scaffold is a prominent feature in many kinase inhibitors. The following sections provide a synthesized analysis of SAR based on data from patented and published indazole-based kinase inhibitors, offering a predictive framework for designing novel derivatives from the this compound core.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Family

The FGFR signaling pathway is frequently dysregulated in various cancers. Indazole-based compounds have shown significant promise as FGFR inhibitors.[5]

| Derivative Class (Modification at C3) | Example Substituent | Target Kinase | IC50 (nM) | Key SAR Insights |

| Aryl Ethers | 3,5-dimethoxyphenoxy | FGFR1 | <10 | The presence of meta-methoxy groups on the phenyl ring enhances potency. |

| Substituted Anilines | 2,6-dichloro-3,5-dimethoxyaniline | FGFR1, FGFR2 | <5 | Halogenation on the aniline ring can improve potency and selectivity. The dimethoxy substitution pattern is often favorable. |

| Heterocyclic Amines | Pyrazol-4-amine | FGFR3 | <20 | Introduction of a nitrogen-containing heterocycle can modulate solubility and provide additional hydrogen bonding opportunities. |

Data synthesized from representative compounds in patent literature.[5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis. Indazole derivatives have been successfully developed as potent VEGFR inhibitors.[6]

| Derivative Class (Modification at C3) | Example Substituent | Target Kinase | IC50 (nM) | Key SAR Insights |

| Aryl Amides | N-(4-chlorophenyl)acetamide | VEGFR2 | 15 | The amide linker provides a crucial hydrogen bond interaction. The nature of the aryl group significantly impacts potency. |

| Urea Derivatives | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(indazol-3-yl)urea | VEGFR2 | <50 | The urea moiety acts as a strong hydrogen bond donor-acceptor. Electron-withdrawing groups on the phenyl ring are often beneficial. |

| Bi-aryl Ethers | 4-(4-phenoxyphenoxy) | VEGFR2 | <100 | Larger, more hydrophobic groups can access deeper pockets in the kinase active site. |

Data synthesized from representative compounds in patent literature.[6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. 3-substituted indazoles have emerged as inhibitors of key kinases in this pathway.[7]

| Derivative Class (Modification at C3) | Example Substituent | Target Kinase | IC50 (µM) | Key SAR Insights |

| Ethynyl Indazoles | Phenylacetylene | PI3Kα | 1.2 | The linear geometry of the ethynyl linker can probe unique regions of the active site. |

| Substituted Anilines | 4-(morpholinomethyl)aniline | mTOR | 0.8 | The introduction of a basic amine can improve solubility and cellular permeability. |

| Heteroaryl Amines | Pyridin-4-amine | PI3Kδ | 2.5 | The position of the nitrogen in the heteroaryl ring is critical for optimal binding. |

Data synthesized from representative compounds in published literature.[7]

Conclusion and Future Directions

This compound is a high-value, versatile scaffold for the synthesis of novel, biologically active molecules. Its strategic functionalization allows for the rapid generation of diverse chemical libraries tailored for specific therapeutic targets, most notably protein kinases. The synthetic protocols outlined in this guide provide a robust foundation for the synthesis and derivatization of this core, while the SAR analysis offers a predictive framework for the rational design of potent and selective inhibitors. As our understanding of the kinome and its role in disease continues to expand, the strategic application of privileged scaffolds like the 3,7-disubstituted indazole will remain a cornerstone of successful drug discovery endeavors. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel derivatization strategies to access unexplored chemical space.

References

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (CN112778203A)

- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. (2025). Benchchem.

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Process for preparing 1-methylindazole-3-carboxylic acid. (US20040248960A1)

- Scheme 20. Synthesis of indazole derivatives in different methods. (2022).

- 1H-indazole-7-carboxylic acid | 677304-69-7. (2025). ChemicalBook.

- Indazole compounds as pkmyt1 kinase inhibitors. (WO2024179948A1)

- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p

- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (CN114276297A)

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul

- Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1 H -indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. (2025).

- Indazole compounds as FGFR kinase inhibitor, preparation and use thereof. (US-10562900-B2). PubChem.

- 1-Methyl-1H-indazole-3-carboxylic acid. (2011). PMC - NIH.

- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). NIH.

- Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibi. (2024). Semantic Scholar.

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed.

- ChemDiv in Publications and P

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). DiVA portal.

- Synthesis of B.

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances.

- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2013).

Sources

- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 4. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 6. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Deployment of Methyl 3-bromo-1H-indazole-7-carboxylate in Modern Medicinal Chemistry

A Technical Guide for Advanced Drug Discovery

Abstract

The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] This technical guide provides an in-depth analysis of a highly versatile, yet underexplored, building block: Methyl 3-bromo-1H-indazole-7-carboxylate . We will dissect its synthetic accessibility, explore its chemical reactivity at three key diversification points, and, through the lens of established structure-activity relationships (SAR), project its potential applications in the design of next-generation kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this strategic scaffold for the rapid generation of novel, patentable, and biologically active molecular entities.

The Indazole Core: A Bioisosteric Powerhouse in Drug Design

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a prominent feature in numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1][3] Its success can be attributed to several key factors:

-

Bioisosteric Mimicry: The indazole ring is an effective bioisostere of the endogenous indole and purine scaffolds, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.

-

Structural Versatility: The indazole core possesses multiple sites for chemical modification, enabling fine-tuning of physicochemical properties and target engagement.

-

Metabolic Stability: Compared to its indole counterpart, the indazole ring often exhibits enhanced metabolic stability, a desirable trait in drug candidates.

Our focus, this compound, is strategically functionalized to exploit these inherent advantages, offering three orthogonal handles for chemical diversification.

Synthetic Accessibility: A Proposed Route to the Core Scaffold

While not extensively documented as a commercially available reagent, a plausible and scalable synthetic route to this compound can be devised from readily available starting materials. The proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 7-Cyano-1H-indazole from 2-Amino-3-methylbenzonitrile

This transformation can be achieved via a Sandmeyer-type reaction.[4][5]

-

Dissolve 2-amino-3-methylbenzonitrile in a suitable acidic medium (e.g., aqueous HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr).

-

Slowly add the diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

The cyclization to 7-cyano-1H-indazole is expected to occur in situ.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Hydrolysis to 1H-Indazole-7-carboxylic acid

-